Homoeriodictyol is a flavanone, a class of flavonoids, found naturally in a variety of plants. [, , , , ] It is specifically abundant in the leaves of the California yerba santa plant (Eriodictyon californicum). [] Homoeriodictyol is a prominent subject of research due to its potential for a range of biological activities, including its antioxidant, anti-inflammatory, and neuroprotective effects. [, , , , ] It also presents interesting taste-modifying properties, exhibiting a notable ability to mask bitterness. [, , , ]
Homoeriodictyol is a methylated flavonoid derived from eriodictyol, belonging to the flavonoid class of compounds. This compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. It is primarily found in various plant species and has gained attention for its pharmacological applications as well as its role in metabolic pathways.
Homoeriodictyol is naturally occurring in several plants, notably in the genus Zanthoxylum, where it can be isolated. It has also been synthesized through biotechnological methods using microbial fermentation processes involving engineered strains of bacteria such as Streptomyces albidoflavus and Yarrowia lipolytica .
Homoeriodictyol is classified as a flavanone, a type of flavonoid characterized by its specific chemical structure that includes a 15-carbon skeleton typically arranged in a C6-C3-C6 configuration. The compound's systematic name is (2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-4H-chromen-4-one, reflecting its structural characteristics.
The synthesis of homoeriodictyol can be achieved through both natural extraction and synthetic routes. Notably, it can be synthesized from eriodictyol via methylation processes facilitated by specific enzymes such as flavone 3′-O-methyltransferase .
Technical Details:
Homoeriodictyol has a molecular formula of C16H14O5 and a molecular weight of 286.28 g/mol. Its structure features:
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm its molecular identity and purity during synthesis.
Homoeriodictyol participates in various biochemical reactions, primarily involving:
Technical Details:
Homoeriodictyol exhibits its biological effects through several mechanisms:
Research indicates that homoeriodictyol influences cell survival pathways in cancer cells, suggesting potential therapeutic applications .
Relevant data regarding these properties can be obtained through standard analytical techniques like high-performance liquid chromatography (HPLC).
Homoeriodictyol has several applications in scientific research:
Catalytic Mechanism: Homoeriodictyol biosynthesis is catalyzed by Flavanone 3′-O-methyltransferase (F3′OMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3′-hydroxyl of eriodictyol. This enzyme belongs to the class II OMT family, characterized by strict regiospecificity for the 3′-position of the flavanone B-ring. Structural analyses reveal a conserved SAM-binding pocket and a substrate-binding domain with residues (e.g., His265, Glu299 in Citrus sinensis CsOMT16) that position eriodictyol for nucleophilic attack [9] [5]. The catalytic efficiency (kcat/Km) of F3′OMTs for eriodictyol ranges from 1.2 × 10³ to 5.8 × 10³ M⁻¹s⁻¹, depending on the plant source [9].
Gene Expression Patterns: In Citrus sinensis, CsOMT16 gene expression correlates with methoxyflavonoid accumulation in peel tissues, regulated by developmental and environmental stimuli. Similarly, rice ROMT-9 shows jasmonate-inducible expression, aligning with plant defense responses [5] [9]. Heterologous expression in E. coli requires codon optimization and fusion tags (e.g., His-tag), with optimal activity at pH 7.5–8.0 and 30°C [9].
Table 1: Enzymatic Parameters of F3′OMTs from Diverse Sources
Enzyme Source | Km (µM) | kcat (s⁻¹) | Specificity Constant (kcat/Km; M⁻¹s⁻¹) |
---|---|---|---|
Oryza sativa (ROMT-9) | 8.2 ± 0.9 | 0.15 ± 0.02 | 1.83 × 10⁴ |
Citrus sinensis (CsOMT16) | 5.3 ± 0.7 | 0.31 ± 0.03 | 5.85 × 10⁴ |
Petroselinum crispum | 12.4 ± 1.5 | 0.09 ± 0.01 | 7.26 × 10³ |
Substrate Range: ROMT-9 from rice (Oryza sativa) exhibits broad substrate specificity, methylating eriodictyol (flavanone), luteolin (flavone), and quercetin (flavonol) at the 3′-OH position. However, its catalytic efficiency for eriodictyol is 3-fold higher than for luteolin (Km = 8.2 µM vs. 24.5 µM), attributed to steric compatibility with the flavanone C-ring [2] [5]. Non-flavonoid substrates (e.g., caffeic acid) show negligible activity, confirming F3′OMT’s role in flavonoid tailoring [5].
Engineering for Enhanced Activity: Semi-rational mutagenesis of ROMT-9 identified two key variants:
Table 2: Homoeriodictyol Production in Engineered Heterologous Systems
Host System | Engineering Strategy | Substrate Feeding | Homoeriodictyol Titer (mg/L) | Key Limitation |
---|---|---|---|---|
Escherichia coli | ROMT-9 (L34Q variant) | Eriodictyol (200 mg/L) | 85 | SAM cofactor depletion |
Yarrowia lipolytica | ROMT-9 + feruloyl-CoA ligase | Glycerol | 17 | Malonyl-CoA availability |
Streptomyces albidoflavus | CsOMT16 + F3′H | L-Tyrosine | 1.34 | Precursor flux competition |
l-Tyrosine Feeding Response: RNA sequencing of S. albidoflavus under l-tyrosine supplementation revealed 285 differentially expressed genes (DEGs). Among these, catabolic genes (e.g., hppD, encoding 4-hydroxyphenylpyruvate dioxygenase) were upregulated 23.2-fold, diverting tyrosine toward energy metabolism instead of flavonoid synthesis [1] [3]. Concurrently, biosynthetic genes in the shikimate pathway (e.g., aroG, encoding DAHP synthase) showed minimal induction, creating a precursor bottleneck [1] [10].
Competing Pathway Suppression: Deletion of endogenous biosynthetic gene clusters (BGCs) in S. albidoflavus UO-FLAV-004 increased cytosolic l-tyrosine availability:
Table 3: Transcriptomic Changes in l-Tyrosine-Fed S. albidoflavus
Gene ID | Function | Fold Change (l-Tyrosine vs. Control) | Role in Metabolism |
---|---|---|---|
XNR_RS08935 (hppD) | 4-Hydroxyphenylpyruvate dioxygenase | +23.2 | Tyrosine catabolism |
XNR_RS04210 (aroG) | DAHP synthase | +1.8 | Shikimate pathway |
XNR_RS20115 (pheA) | Chorismate mutase | +0.9 | Phenylalanine biosynthesis |
HppD Function and Knockout Rationale: HppD catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPP) to homogentisate in tyrosine catabolism. This reaction depletes 4-HPP, a direct precursor of l-tyrosine-derived flavonoids. In S. albidoflavus, hppD knockout (ΔhppD) reduced carbon flux toward homogentisate by 98%, increasing intracellular l-tyrosine availability by 1.7-fold [1] [4] [6].
Impact on Flavonoid Biosynthesis: The ΔhppD strain exhibited:
Synergy with Malonyl-CoA Engineering: Combining ΔhppD with matBC expression (malonate transporter and synthetase) elevated malonyl-CoA pools by 3.1-fold. This dual strategy yielded a 22.47 mg/L naringenin titer—a 375-fold increase over the wild-type strain—demonstrating additive effects of precursor optimization [10].
Table 4: Metabolic Flux Distribution in HppD-Knockout vs. Wild-Type S. albidoflavus
Metabolic Pathway | Flux (mmol/gDCW/h) in WT | Flux in ΔhppD Mutant | Change (%) |
---|---|---|---|
Tyrosine catabolism (to homogentisate) | 0.85 ± 0.07 | 0.02 ± 0.01 | -97.6% |
Flavonoid biosynthesis | 0.12 ± 0.03 | 0.31 ± 0.05 | +158% |
Protein synthesis | 1.54 ± 0.12 | 1.61 ± 0.09 | +4.5% |
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